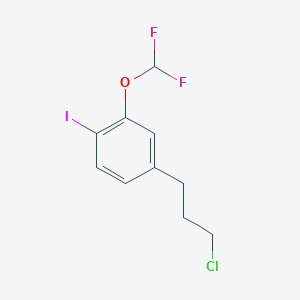![molecular formula C18H14IN3O2 B14073299 (1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)
(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Iodine Atom: The iodination of the indazole ring is usually carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Spirocyclization: The formation of the spirocyclic structure involves the reaction of the iodinated indazole with a suitable cyclopropane derivative, often under basic conditions to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the indazole or cyclopropane rings.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.
科学的研究の応用
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The iodine atom and spirocyclic structure contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** can be compared with other spirocyclic compounds and indazole derivatives. Similar compounds include:
Spirooxindoles: Known for their biological activities and used in drug development.
Indazole Derivatives: Explored for their antimicrobial and anticancer properties.
Spirocyclic Compounds: Studied for their unique structural features and reactivity.
The uniqueness of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** lies in its combination of an indazole ring, an iodine atom, and a spirocyclic structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H14IN3O2 |
|---|---|
分子量 |
431.2 g/mol |
IUPAC名 |
(3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13?,18-/m0/s1 |
InChIキー |
ASLOEJIVGTXGIM-UWBLVGDVSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@@]23CC3C4=CC5=NNC(=C5C=C4)I |
正規SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
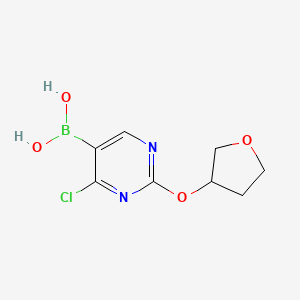
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
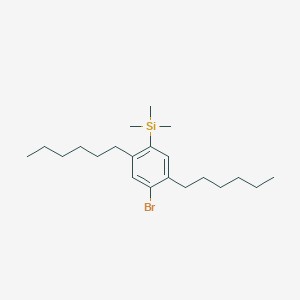
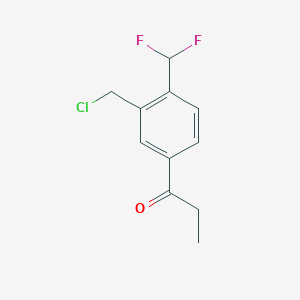
![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)
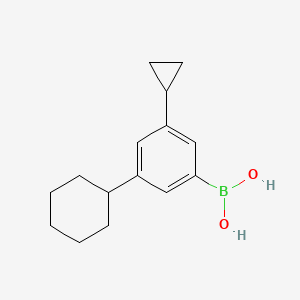
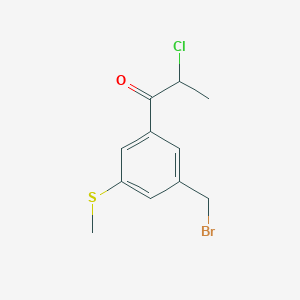
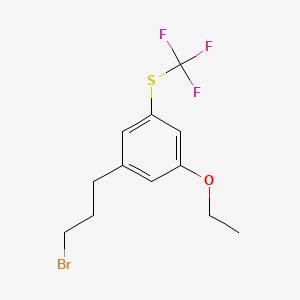
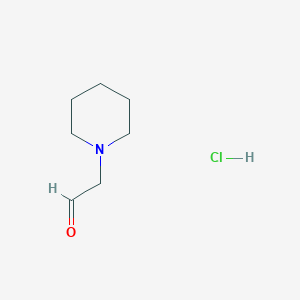
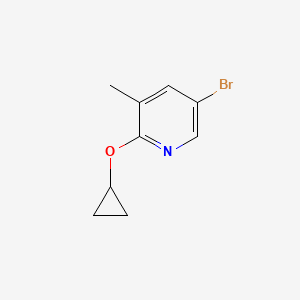
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
